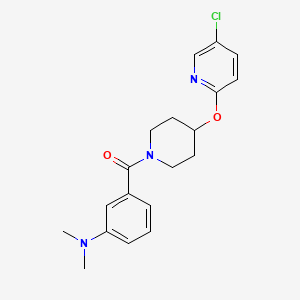
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Structural and Spectroscopic Studies
Compounds structurally related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone have been extensively studied for their structural and spectroscopic properties. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized by spectroscopic techniques, revealing details like chair conformation of the piperidine ring and intra- and intermolecular hydrogen bonds in its crystal structure (Karthik et al., 2021).
2. Synthesis and Potential Medicinal Applications
Compounds with structural similarities have been synthesized and evaluated for potential medicinal applications. For instance, the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their in vitro antimicrobial activities have been documented, showing promising results against certain bacterial and fungal strains (Mallesha & Mohana, 2014). Another study discusses the neuroprotective activities of aryloxyethylamine derivatives in vitro and in vivo, highlighting their potential as agents in anti-ischemic stroke therapies (Zhong et al., 2020).
3. Crystal Structure Analysis
Crystal structure analysis of compounds closely related to the specified chemical reveals insights into their molecular arrangements and interactions. The crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was examined, showing distinct dihedral angles and intermolecular hydrogen bonding patterns (Revathi et al., 2015).
4. Synthesis Techniques and Antimicrobial Activity
Various synthesis techniques and the resultant antimicrobial activity of structurally similar compounds have been explored. This includes the synthesis of pyrazoline derivatives and their evaluation as anti-inflammatory and antibacterial agents, offering a potential template for novel drug development (Ravula et al., 2016).
5. Anticancer Potential
The anticancer potential of piperidine derivatives has been investigated, with compounds showing inhibitory effects on human leukemia cell growth, indicating their relevance in cancer treatment research (Vinaya et al., 2011).
6. Molecular Docking Studies
Molecular docking studies of related compounds have been conducted to understand their interactions with biological targets, which is crucial for drug discovery and design. One such study analyzed the molecular structure, spectroscopic properties, and docking of a pyrazol-1-yl derivative for antimicrobial activity (Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22(2)16-5-3-4-14(12-16)19(24)23-10-8-17(9-11-23)25-18-7-6-15(20)13-21-18/h3-7,12-13,17H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMOPLCIWSCCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)
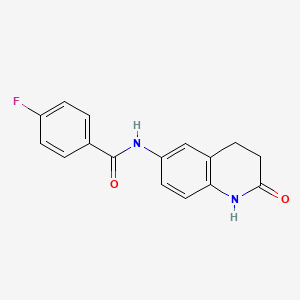
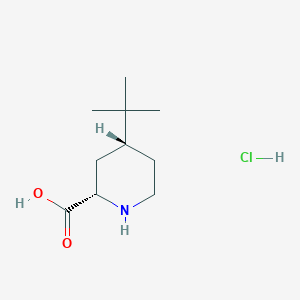

![4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2380282.png)
![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)
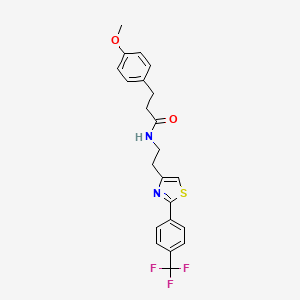
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)

![(3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2380289.png)
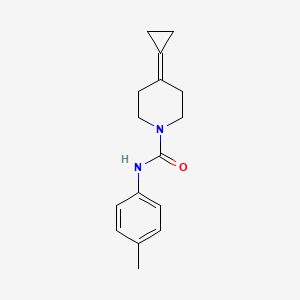
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
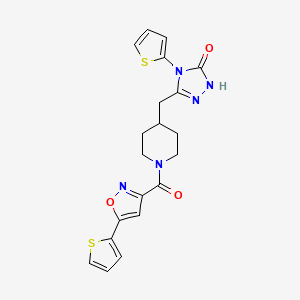
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)